7-bromopyrrolo[1,2-a]pyrazine 7-bromopyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1246554-25-5
VCID: VC11586367
InChI: InChI=1S/C7H5BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h1-5H
SMILES:
Molecular Formula: C7H5BrN2
Molecular Weight: 197.03 g/mol

7-bromopyrrolo[1,2-a]pyrazine

CAS No.: 1246554-25-5

Cat. No.: VC11586367

Molecular Formula: C7H5BrN2

Molecular Weight: 197.03 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

7-bromopyrrolo[1,2-a]pyrazine - 1246554-25-5

Specification

CAS No. 1246554-25-5
Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
IUPAC Name 7-bromopyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H5BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h1-5H
Standard InChI Key CLJPQYZNIHAZLP-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=C(C=C2C=N1)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

7-Bromopyrrolo[1,2-a]pyrazine consists of a bicyclic framework: a pyrrole ring fused to a pyrazine moiety. The bromine substituent occupies the 7-position, as indicated by its systematic IUPAC name . Key structural descriptors include:

  • Molecular Formula: C₇H₅BrN₂

  • SMILES Notation: C1=CN2C=C(C=C2C=N1)Br

  • InChI Key: CLJPQYZNIHAZLP-UHFFFAOYSA-N

The planar structure facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that may influence reactivity.

Predicted Physicochemical Parameters

Collision cross-section (CCS) values, critical for ion mobility spectrometry, have been computationally predicted for various adducts (Table 1) .

Table 1: Predicted Collision Cross-Section Values for 7-Bromopyrrolo[1,2-a]pyrazine Adducts

Adductm/zCCS (Ų)
[M+H]⁺196.97089133.7
[M+Na]⁺218.95283138.9
[M+NH₄]⁺213.99743139.6
[M-H]⁻194.95633134.2

These values suggest moderate molecular rigidity, with sodium adducts exhibiting slightly higher CCS due to ion-dipole interactions .

Synthetic Approaches

Direct Synthesis Challenges

  • Electrophilic Aromatic Substitution: Bromination of pyrrolo[1,2-a]pyrazine using N-bromosuccinimide (NBS) under controlled conditions.

  • Cross-Coupling Strategies: Suzuki-Miyaura coupling with boronic acids could install substituents post-bromination.

A related patent (CN110845502A) details bromination of pyrrolo[2,1-f] thiazine-4-amine using phosphorus oxybromide (POBr₃), suggesting bromine incorporation at electron-rich positions is feasible .

Intermediate-Driven Routes

Hypothetical pathways could involve:

  • Construction of the pyrrolo[1,2-a]pyrazine core via Paal-Knorr cyclization.

  • Late-stage bromination using Br₂/FeBr₃ or directed ortho-metalation strategies.

The absence of reported yields or optimization studies underscores the need for methodological development .

Industrial and Patent Landscape

Current Patent Activity

  • CN110845502A: Covers brominated pyrrolo-thiazine derivatives as kinase inhibitors .

  • WO2021152437A1: Describes pyrrolo[1,2-a]pyrazine-3-carboxamides for inflammatory diseases.

The lack of specific patents indicates untapped commercial potential for this compound .

Challenges and Future Directions

Synthetic Bottlenecks

Key hurdles include:

  • Regioselectivity: Controlling bromine placement in polycyclic systems.

  • Scalability: Developing transition metal-free routes for cost-effective production.

Microfluidic continuous-flow reactors could enhance reaction control and yields for lab-scale synthesis .

Biological Screening Priorities

High-throughput assays should evaluate:

  • Antimicrobial Activity: Against ESKAPE pathogens and Mycobacterium species.

  • Kinase Inhibition: Targeting JAK2 or EGFR pathways based on structural similarity to known inhibitors.

Fragment-based drug design could leverage the compound’s compact scaffold for lead optimization .

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